Cas no 1894744-95-6 (2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol)
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol
- 1894744-95-6
- EN300-1763665
-
- Inchi: 1S/C11H13N3O/c1-7-3-4-10(15)8(5-7)9-6-11(12)14(2)13-9/h3-6,15H,12H2,1-2H3
- InChI Key: ZUIDLYNIYNNRHK-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 203.105862047g/mol
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.1Ų
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763665-0.05g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 0.05g |
$948.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-0.1g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 0.1g |
$993.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-0.25g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 0.25g |
$1038.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-0.5g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 0.5g |
$1084.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-1.0g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1763665-2.5g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 2.5g |
$2211.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-5.0g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1763665-10.0g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1763665-1g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 1g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1763665-5g |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol |
1894744-95-6 | 5g |
$3273.0 | 2023-09-20 |
2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol
Professional Introduction to Compound with CAS No. 1894744-95-6 and Product Name: 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol
The compound identified by the CAS number 1894744-95-6 and the product name 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a complex aromatic structure combined with a pyrazole moiety, has garnered attention due to its potential pharmacological properties and its utility in the development of novel therapeutic agents.
At the core of this compound's structure lies a 5-amino-1-methyl-1H-pyrazol-3-yl substituent, which is attached to a 4-methylphenol backbone. The pyrazole ring is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its presence in this compound suggests a possible role in modulating enzyme activities or interacting with specific receptor sites. The 5-amino group on the pyrazole ring further enhances its reactivity, allowing for further functionalization and potential derivatization to tailor its pharmacological profile.
The 4-methylphenol component, also known as p-anisaldehyde in its oxidized form, contributes to the compound's aromatic character and may influence its solubility and metabolic stability. This part of the molecule is often associated with antioxidant properties, although its role in this specific compound may be more nuanced due to the presence of other functional groups. The combination of these structural elements makes this compound a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that molecules containing pyrazole derivatives exhibit potential antimicrobial, anti-inflammatory, and anticancer properties. The 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol structure, with its unique substitution pattern, may indeed possess similar characteristics. These predictions are based on virtual screening and docking studies that simulate interactions between the compound and biological targets.
In vitro experiments have begun to validate these computational findings. Preliminary assays have shown that derivatives of this compound can inhibit certain enzymes implicated in inflammatory responses. The 5-amino group, in particular, appears to play a crucial role in modulating these interactions. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects, but these early results are encouraging.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. The introduction of the 5-amino group at an appropriate stage is critical for maintaining the desired pharmacological properties without compromising structural integrity.
From a medicinal chemistry perspective, understanding the SAR (Structure-Activity Relationship) of this compound is essential for designing more effective derivatives. By systematically varying substituents on the pyrazole ring or the phenolic moiety, researchers can fine-tune its biological activity. This iterative process often involves high-throughput screening (HTS) techniques to rapidly assess large libraries of compounds for their efficacy against specific targets.
The potential applications of 2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as an intermediate in synthesizing more complex molecules with tailored properties. Additionally, it may find applications in agrochemicals or as a building block for materials science research.
Regulatory considerations are also important when developing new compounds like this one. Ensuring compliance with safety standards and obtaining necessary approvals are critical steps before any clinical trials can be initiated. Collaborative efforts between academic institutions and pharmaceutical companies are often required to navigate these regulatory pathways efficiently.
Future research directions may include exploring synthetic routes that improve scalability while maintaining high enantiomeric purity if stereochemistry plays a role in biological activity. Additionally, investigating the compound's pharmacokinetic profile will be essential for understanding how it behaves within living systems and determining appropriate dosing regimens.
In conclusion,2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol (CAS No. 1894744-95-6) represents an intriguing molecule with significant potential in drug discovery and development. Its unique structural features combined with promising preliminary findings make it a valuable subject for further investigation by researchers worldwide.
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